![molecular formula C17H19N3O3 B5540448 N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide, also known as niacin, is a naturally occurring substance found in various plants and animals. Derivatives of nicotinamide, such as N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide, have been studied for various applications, including their potential use as herbicides and in medicinal chemistry (Chen Yu et al., 2021).
Synthesis Analysis
The synthesis of N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide derivatives often involves multiple steps, starting from basic compounds like nicotinic acid. These derivatives can be synthesized through various chemical reactions, leading to compounds with different properties and potential applications (Chen Yu et al., 2021).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide, can be analyzed using techniques like X-ray crystallography. This analysis helps in understanding the spatial arrangement of atoms and the overall geometry of the molecule, which is crucial for determining its chemical behavior and interactions (Cobo et al., 2008).
Chemical Reactions and Properties
Nicotinamide derivatives can participate in various chemical reactions, leading to the formation of new compounds with diverse properties. These reactions include substitutions, additions, and complex formations, which can significantly alter the chemical and biological properties of the original compound (Singh et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are influenced by the molecular structure and can be tailored through synthetic modifications (Cobo et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in determining the utility of nicotinamide derivatives in various fields. These properties are influenced by the functional groups present in the molecule and their spatial arrangement (Singh et al., 2001).
Aplicaciones Científicas De Investigación
Herbicidal Activity
- Research has shown that derivatives of nicotinamide exhibit promising herbicidal activity against various plant species. For instance, certain N-(arylmethoxy)-2-chloronicotinamides have been designed and synthesized, showing excellent herbicidal activity against specific weeds. This suggests potential agricultural applications for N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide derivatives (Chen Yu et al., 2021).
Corrosion Inhibition
- Mannich base derivatives of nicotinamide, including those with morpholino groups, have been studied for their corrosion inhibition properties on metals in acidic environments. These derivatives have shown effective inhibition, suggesting applications in industrial metal preservation and maintenance (M. Jeeva et al., 2017).
Apoptosis Induction and Cancer Treatment
- Some N-phenyl nicotinamides are identified as potent inducers of apoptosis in cancer cells, leading to a significant reduction in cell viability. This opens avenues for the development of new anticancer agents based on N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide and its derivatives (S. Cai et al., 2003).
Potential in Antiprotozoal Activity
- Research into synthetic retinoids and nicotinamide derivatives has shown effectiveness against human ovarian carcinoma and potential in enhancing the activity of other cancer treatments. This suggests a role for these compounds in developing new therapeutic strategies against various cancers (F. Formelli & L. Cleris, 1993).
Metabolic Effects
- Studies on the metabolic effects of NAMPT inhibition by nicotinamide and its derivatives highlight the role of these compounds in influencing cellular bioenergetics and metabolism in cancer cells. This suggests potential therapeutic applications in targeting cancer metabolism (V. Tolstikov et al., 2014).
Propiedades
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-22-14-4-5-16(20-7-9-23-10-8-20)15(11-14)19-17(21)13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZWDELKHYMLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[5-methoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

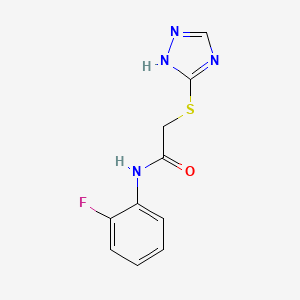

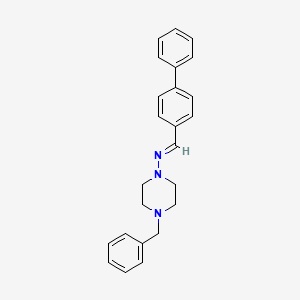

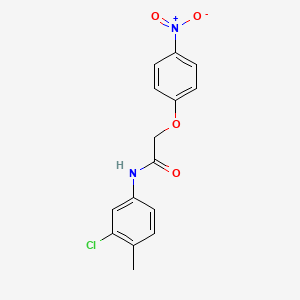
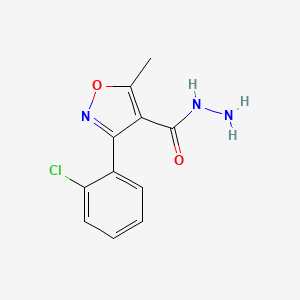

![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
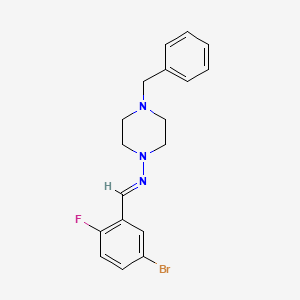
![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)
![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
